8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and multiple functional groups
Mechanism of Action
Target of Action
The primary target of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating it and triggering downstream signaling pathways .
Biochemical Pathways
Upon activation of the DOR, several biochemical pathways are affected. These include the inhibition of adenylate cyclase activity, modulation of potassium and calcium channels, and activation of the mitogen-activated protein kinases (MAPK) pathway . These changes result in altered neuronal excitability and neurotransmitter release, which can lead to analgesic effects .
Pharmacokinetics
It has been optimized for phd2 inhibition and an optimal pk/pd profile, indicating it may have favorable bioavailability and a short-acting profile .
Result of Action
The activation of DOR by this compound leads to a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . EPO is a hormone that stimulates the production of red blood cells, suggesting that this compound could potentially be used for the treatment of anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A closely related compound with a similar spirocyclic structure but lacking the cyclohexanecarbonyl group.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with additional methyl groups.
1-Cyclohexyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound with a similar spirocyclic core and additional substituents.
Uniqueness: 8-Cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELADTDCOYTYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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